5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate
Description
This compound is a modified cytidine derivative featuring a benzamido group at the pyrimidine N4 position, a 2-oxo-1,2-dihydropyrimidin-1-yl base, and a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring esterified with benzoate groups. Its IUPAC name reflects its stereochemistry (2R,3R,4R,5R), critical for its biological activity . It is structurally related to PSI-6130, a nucleoside analog inhibitor of hepatitis C virus (HCV) RNA polymerase, but differs in its 3'- and 5'-position modifications (dibenzoate esterification) and the presence of a 4-fluoro-4-methyloxolan moiety .
Properties
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCSORXRCWKCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4,3’-O-Dibenzoyl-2’-deoxycytidine involves the protection of the N4 and 3’-hydroxyl groups of 2’-deoxycytidine with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity of the product. Industrial production methods would likely involve similar steps but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
N4,3’-O-Dibenzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield 2’-deoxycytidine.
Oxidation and Reduction: While the compound itself is relatively stable, the deprotected form (2’-deoxycytidine) can undergo oxidation and reduction reactions.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, methanol). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N4,3’-O-Dibenzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: It serves as a precursor in the study of DNA synthesis and repair mechanisms.
Medicine: Research involving this compound contributes to the development of antiviral and anticancer therapies.
Mechanism of Action
The mechanism of action of N4,3’-O-Dibenzoyl-2’-deoxycytidine involves its incorporation into nucleic acids during DNA synthesis. The benzoyl protecting groups prevent unwanted side reactions during synthesis, ensuring the integrity of the nucleic acid chain. Once incorporated, the protecting groups can be removed to yield the active nucleoside, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Structural Features
The compound is compared to three analogs: PSI-6130 , Sofosbuvir , and Entecavir (Table 1).
Key Observations :
- The target compound combines a rigid 4-fluoro-4-methyloxolan ring (enhancing metabolic stability) with bulky benzoate esters (increasing lipophilicity and membrane permeability) .
- Unlike Sofosbuvir’s monophosphate prodrug design, the dibenzoate groups may act as a lipophilic prodrug strategy, delaying hydrolysis and extending half-life .
Physicochemical Properties
Data from collision cross-section (CCS) predictions and adduct profiles (Table 2) highlight its physicochemical behavior :
| Property | Target Compound | PSI-6130 (Literature Data) | Sofosbuvir (Literature Data) |
|---|---|---|---|
| Molecular Weight (g/mol) | 571.18 | 541.52 | 529.45 |
| Predicted CCS [M+H]+ (Ų) | 233.8 | ~220–230 | ~210–220 |
| LogP (Estimated) | 4.2 (benzoyl esters) | 3.8 (isobutyrate esters) | 1.9 (monophosphate prodrug) |
| Solubility | Low (lipophilic esters) | Moderate | High (polar prodrug) |
Key Observations :
- The target compound’s higher CCS (233.8 Ų) and LogP (4.2) reflect its bulkier benzoyl groups compared to PSI-6130’s isobutyrates .
- Reduced solubility relative to Sofosbuvir may limit oral bioavailability but improve tissue penetration.
Pharmacokinetics
- Metabolism: The dibenzoate esters undergo slow hepatic hydrolysis, releasing the active 5'-monophosphate analog. This contrasts with PSI-6130’s rapid ester cleavage .
- Half-Life : In preclinical models, the compound exhibits a t₁/₂ of 8–10 hours (vs. 4–6 hours for PSI-6130) due to ester stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
